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Compound of Interest

Compound Name: Akp-001

Cat. No.: B1665198 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the immunomodulatory effects of AKP-001
(now identified as AKP-11) and Fingolimod (FTY720), focusing on their mechanisms of action,

preclinical efficacy, and safety profiles. The information is supported by experimental data to

aid in research and development decisions.

Executive Summary
Fingolimod (FTY720), the first-in-class oral therapy approved for relapsing-remitting multiple

sclerosis (MS), is a non-selective sphingosine-1-phosphate (S1P) receptor modulator.[1] Its

active form, fingolimod-phosphate, binds to four of the five S1P receptor subtypes (S1P1,

S1P3, S1P4, and S1P5).[1] The primary mechanism of action involves the functional

antagonism of the S1P1 receptor on lymphocytes, leading to their sequestration in lymph

nodes and preventing their infiltration into the central nervous system (CNS).

AKP-11 is a next-generation, potent, and highly selective S1P1 receptor modulator.[2][3]

Preclinical studies suggest that AKP-11 offers comparable efficacy to Fingolimod in animal

models of MS but with a potentially improved safety profile, characterized by milder and more

reversible lymphopenia and reduced cardiovascular side effects.[2][3]
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Both Fingolimod and AKP-11 exert their immunomodulatory effects primarily through the S1P1

receptor on lymphocytes.

Fingolimod (FTY720): Fingolimod is a prodrug that is phosphorylated in vivo by sphingosine

kinase to its active form, fingolimod-phosphate.[4] Fingolimod-phosphate then acts as a

functional antagonist at the S1P1 receptor. This leads to the internalization and degradation of

the receptor, rendering lymphocytes unresponsive to the natural S1P gradient that guides their

egress from lymph nodes.[4] The resulting sequestration of lymphocytes in the lymph nodes

reduces the number of circulating autoreactive lymphocytes that can infiltrate the CNS and

cause inflammation and damage.

AKP-11: AKP-11 is a direct S1P1 receptor agonist.[3] Unlike Fingolimod, its action is

independent of sphingosine kinase.[3] While it also induces the internalization of the S1P1

receptor, this process is reported to be more reversible compared to Fingolimod.[3] This

reversibility may contribute to its milder and more transient effects on lymphocyte counts.[3]
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Caption: Comparative signaling pathways of Fingolimod and AKP-11.

Preclinical Efficacy in Experimental Autoimmune
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The primary preclinical model for multiple sclerosis is Experimental Autoimmune

Encephalomyelitis (EAE). A key study directly compared the efficacy of orally administered

AKP-11 and Fingolimod in a rat EAE model.[2][3]

Parameter Vehicle
Fingolimod (1
mg/kg)

AKP-11 (1.3
mg/kg)

AKP-11 (3
mg/kg)

Mean Max

Clinical Score
~4.0 ~1.5 ~1.5 ~1.0

Reduction in

CNS Infiltration
N/A Significant Significant Significant

Neuroprotection N/A Observed Observed Observed

Data summarized from Samuvel et al., 2015.[2][3]

Both Fingolimod and AKP-11 demonstrated comparable efficacy in attenuating the clinical

signs of EAE, reducing CNS inflammation, and providing neuroprotection.[2][3]
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Caption: Workflow for the comparative EAE study.

Comparative Safety Profile
A key differentiator between AKP-11 and Fingolimod in preclinical studies is their safety profile,

particularly concerning lymphopenia and cardiovascular effects.[2][3]
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Parameter Fingolimod (1 mg/kg) AKP-11 (1.3 mg/kg)

Peripheral Blood Lymphocyte

Reduction
Severe Milder

Reversibility (48h post-

withdrawal)
Incomplete Rapid and near complete

Data summarized from Samuvel et al., 2015.[2][3]

AKP-11 induced a less severe and more rapidly reversible reduction in peripheral blood

lymphocytes compared to Fingolimod, suggesting a potentially better safety margin.[2][3]

Cardiovascular Effects
S1P1 receptor modulation can lead to transient bradycardia (slowing of the heart rate) upon

treatment initiation.

Parameter Fingolimod (1 mg/kg) AKP-11 (1.3 mg/kg)

Bradycardia Observed Undetectable

Data summarized from Samuvel et al., 2015.[3]

In the preclinical rat model, AKP-11 did not produce the detectable bradycardia observed with

Fingolimod.[3]

Experimental Protocols
EAE Induction in Lewis Rats

Animals: Female Lewis rats.

Induction Agent: Guinea pig myelin basic protein (MBP) emulsified in Complete Freund's

Adjuvant (CFA).

Procedure: Rats were immunized with the MBP/CFA emulsion.
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Treatment Initiation: Oral administration of vehicle, Fingolimod, or AKP-11 commenced on

day 11 or 12 post-immunization, at the onset of clinical signs (EAE score of 2.0).

Clinical Scoring: Disease severity was scored daily on a scale of 0 to 5, where 0 represents

no clinical signs and 5 represents death.

Quantification of Peripheral Blood Lymphocytes
Sample Collection: Blood samples were collected from rats.

Analysis: Total and differential lymphocyte counts were determined using flow cytometry.

Markers: Specific antibodies were used to identify total lymphocytes, as well as CD4+ and

CD8+ T cell subpopulations.

Measurement of Bradycardia
Method: Heart rate was monitored in conscious rats following oral administration of the

compounds.

Procedure: Continuous heart rate monitoring was performed for several hours post-dosing to

observe any changes from baseline.

Conclusion
AKP-11 emerges as a promising next-generation S1P1 receptor modulator with a preclinical

profile that suggests comparable immunomodulatory efficacy to Fingolimod but with a

potentially superior safety profile. The key advantages observed in preclinical models include

milder and more reversible lymphopenia and an absence of detectable bradycardia.[2][3]

These findings support the further clinical development of AKP-11 as a potential treatment for

autoimmune diseases such as multiple sclerosis. Further clinical studies are necessary to

confirm these preclinical advantages in humans.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0141781
https://pubmed.ncbi.nlm.nih.gov/26513477/
https://www.benchchem.com/product/b1665198?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665198?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. Fingolimod: direct CNS effects of sphingosine 1-phosphate (S1P) receptor modulation and
implications in multiple sclerosis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

2. AKP-11 - A Novel S1P1 Agonist with Favorable Safety Profile Attenuates Experimental
Autoimmune Encephalomyelitis in Rat Model of Multiple Sclerosis | PLOS One
[journals.plos.org]

3. AKP-11 - A Novel S1P1 Agonist with Favorable Safety Profile Attenuates Experimental
Autoimmune Encephalomyelitis in Rat Model of Multiple Sclerosis - PubMed
[pubmed.ncbi.nlm.nih.gov]

4. AKP-11 - A Novel S1P1 Agonist with Favorable Safety Profile Attenuates Experimental
Autoimmune Encephalomyelitis in Rat Model of Multiple Sclerosis - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [A Comparative Guide to AKP-001 (AKP-11) and
Fingolimod (FTY720) in Immunomodulation]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1665198#akp-001-vs-fingolimod-fty720-in-
immunomodulation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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